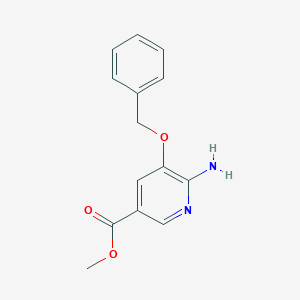
2-Methylenehexanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylenehexanedioic acid is an organic compound with the molecular formula C7H10O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylenehexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with formaldehyde under acidic conditions. This reaction introduces a methylene group (-CH2-) adjacent to one of the carboxyl groups, forming this compound.
Industrial Production Methods: This process is multistep and includes the conversion of cyclohexanol to cyclohexanone, followed by nitrosation and subsequent oxidation to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylenehexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylenehexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins due to its dicarboxylic nature
Wirkmechanismus
The mechanism of action of 2-methylenehexanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Adipic Acid: Also known as hexanedioic acid, it is structurally similar but lacks the methylene group. It is widely used in the production of nylon.
2-Methylhexanoic Acid: This compound has a similar carbon backbone but differs in the position and type of functional groups
Uniqueness: 2-Methylenehexanedioic acid’s unique structure, with a methylene group adjacent to a carboxyl group, gives it distinct reactivity compared to other dicarboxylic acids. This makes it valuable in synthesizing specialized organic compounds and materials.
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-methylidenehexanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-5(7(10)11)3-2-4-6(8)9/h1-4H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
GQXRTXAQSDUAEY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)




![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)




![3-(Dibutylamino)-1-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]propan-1-ol](/img/structure/B13988555.png)


![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)
